molecular formula C9H9ClF5N B2656776 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2260933-21-7

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2656776
CAS No.: 2260933-21-7
M. Wt: 261.62
InChI Key: WYNDCOYQZVAXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Organic Compounds

The foundations of organofluorine chemistry emerged through incremental breakthroughs spanning two centuries. Alexander Borodin’s 1862 synthesis of benzoyl fluoride via halogen exchange marked the first deliberate creation of a carbon-fluorine bond. Henri Moissan’s 1886 isolation of elemental fluorine via low-temperature electrolysis of anhydrous hydrogen fluoride enabled systematic fluorination studies, though early attempts often yielded explosive byproducts.

Key industrial milestones included Frederic Swarts’ 1898 discovery that antimony trifluoride (SbF~3~) could replace chlorine in benzotrichloride to produce benzotrifluoride (PhCF~3~), establishing halogen exchange as a viable pathway for aryl-CF~3~ synthesis. The 1930s brought scalable methods like the Schiemann reaction (fluorodediazoniation) and Gottlieb’s potassium fluoride-mediated chloro-to-fluoro aromatic substitutions, which remain relevant for introducing fluorine into complex scaffolds.

Table 1. Milestones in Fluorinated Compound Synthesis
1862 Borodin synthesizes benzoyl fluoride via Cl/F exchange
1886 Moissan isolates elemental fluorine via HF electrolysis
1898 Swarts develops SbF~3~-mediated CF~3~ synthesis
1936 Gottlieb demonstrates KF-based aromatic fluorinations

Significance of CF~2~H and CF~3~ Moieties in Contemporary Chemical Research

The CF~3~ group’s strong electron-withdrawing effect (-I) and lipophilicity make it indispensable in drug design. Its tetrahedral geometry and metabolic stability enhance binding affinity to hydrophobic protein pockets while resisting oxidative degradation. Comparatively, the CF~2~H group offers intermediate polarity and hydrogen-bonding capacity, enabling fine-tuning of solubility and bioavailability.

In materials science, CF~3~-substituted aromatics improve thermal stability in polymers, as evidenced by polytetrafluoroethylene (PTFE)’s 327°C melting point. The Manhattan Project’s use of fluoropolymers resistant to uranium hexafluoride (UF~6~) corrosion underscores fluorine’s role in extreme-condition materials.

Evolution of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine Hydrochloride in Scientific Literature

This compound’s design integrates two fluorination strategies:

  • Aromatic CF~3~ Introduction : Achievable via Swarts halogen exchange or modern cross-coupling methods.
  • Aliphatic CF~2~H Formation : Likely derived from ketone difluorination using reagents like diethylaminosulfur trifluoride (DAST).

Recent advances in carbamoyl fluoride chemistry, such as Song and Lim’s fluorinative Beckmann fragmentation of α-oximinoamides, provide routes to structurally diverse fluorinated amines. The hydrochloride salt form enhances crystallinity and stability, critical for handling hygroscopic amines.

Theoretical Framework for Multifluorinated Amine Research

Three principles govern multifluorinated amine design:

  • Electronic Modulation : CF~3~ groups withdraw electron density via inductive effects, polarizing adjacent bonds. This activates aryl rings for nucleophilic substitution while deactivating them toward electrophiles.
  • Steric Considerations : The CF~3~ group’s bulk influences conformational preferences. In 2,2-difluoroethylamines, gauche effects between C-F bonds and the amine lone pair stabilize specific rotamers.
  • Metabolic Resistance : Fluorine’s small atomic radius allows isosteric replacement of hydrogens without drastic steric penalties, while C-F bonds resist cytochrome P450-mediated oxidation.

Quantum mechanical studies reveal that the CF~3~ group’s low-lying σ* orbitals engage in hyperconjugative interactions with aromatic π-systems, further stabilizing electron-deficient intermediates. These traits position 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride as a versatile building block for advanced fluorinated architectures.

Properties

IUPAC Name

2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNDCOYQZVAXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves the introduction of difluoro and trifluoromethyl groups onto a phenyl ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of trifluoromethylpyridines as key intermediates in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated phenyl ketones, while reduction may produce difluorinated phenyl alcohols.

Scientific Research Applications

Pharmacological Activity

Research indicates that 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride exhibits significant pharmacological properties. Its structural features, particularly the trifluoromethyl and difluoro groups, enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications in:

  • Neurological Disorders : The compound acts as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. This interaction suggests potential benefits in treating cognitive impairments and neurodegenerative diseases .
  • Antidepressant and Anxiolytic Effects : Studies have shown that similar compounds with trifluoromethyl substitutions can exhibit antidepressant-like effects in animal models, indicating potential applications in mood disorders.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients. Its unique chemical structure allows for the development of new drugs with enhanced efficacy and reduced side effects. The synthetic routes often involve:

  • Formation of phenyl intermediates.
  • Difluoro substitution.
  • Final amination steps to yield the desired ethanamine compound.

Material Science Applications

The compound's unique fluorinated structure also makes it a candidate for various material science applications:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices could enhance chemical resistance and thermal stability.
  • Coatings and Adhesives : Its properties may be utilized in formulating advanced coatings that require high durability and resistance to environmental degradation.

Neurological Research

A study published in a pharmacological journal explored the effects of similar fluorinated compounds on cognitive function in rodent models. The results indicated significant improvements in memory retention and learning capabilities when treated with compounds structurally related to this compound.

Synthesis Efficiency

Research conducted on the synthesis of this compound highlighted its efficiency compared to other fluorinated amines. The study demonstrated that utilizing continuous flow reactors allowed for higher yields and reduced reaction times, making it more suitable for large-scale pharmaceutical production .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations in Trifluoromethylphenyl Ethylamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Potential Applications
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine HCl (Target) 2,2-difluoro, 4-(trifluoromethyl)phenyl C₉H₈ClF₅N 263.62 Chiral center, balanced fluorination Enzyme inhibitors, CNS drugs
(R)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine HCl 2,2,2-trifluoro, 4-(trifluoromethyl)phenyl C₉H₈ClF₆N 279.61 Additional fluorine at β-carbon; higher lipophilicity Research chemical, antiviral agents
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl 2,2,2-trifluoro, 4-methoxyphenyl C₉H₁₀ClF₃NO 241.63 Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) Intermediate for agrochemicals
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl Single trifluoromethyl at 3-position C₉H₁₀ClF₃N 229.63 Meta-substitution reduces steric hindrance Antidepressant analogs

Key Insights :

  • Substituent Position : Para-substituted trifluoromethyl groups (target compound) optimize π-π interactions with aromatic residues in enzymes (e.g., Trp286 in AChE, as seen in ), while meta-substituted analogs () may have altered binding affinities.

Comparison with Non-Fluorinated Ethylamine Derivatives

Compound Name Substituents Molecular Formula Key Differences Applications
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl () Methylsulfanylphenoxy C₉H₁₃ClNOS Bulky, sulfur-containing group; higher polar surface area Antiparasitic agents
Dopamine HCl () 3,4-dihydroxyphenyl C₈H₁₂ClNO₂ Catechol group enables hydrogen bonding; no fluorination Neurotransmitter replacement therapy
Diphenhydramine HCl () Diphenylmethoxy, dimethylamino C₁₇H₂₂ClNO Bulky aromatic groups; antihistaminic activity Allergy relief

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated compounds (target) exhibit stronger electronegativity, enhancing receptor binding in hydrophobic pockets, while hydroxylated derivatives (e.g., dopamine) prioritize hydrogen bonding .
  • Steric Effects : The target’s compact trifluoromethyl group minimizes steric hindrance compared to bulkier substituents like diphenylmethoxy ().

Pharmacological and Toxicological Considerations

  • Enzyme Interactions : The trifluoromethylphenyl group in the target compound facilitates π-π interactions with aromatic residues (e.g., Trp286 in AChE), similar to thiazole analogs in . This contrasts with indole-based ethanamines (), which rely on hydrogen bonding .
  • Toxicity: Limited toxicological data exist for fluorinated ethylamines (e.g., ), whereas dopamine HCl () has well-established safety profiles. Further studies are required for the target compound .

Biological Activity

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride, also known by its chemical name (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₉H₈F₅N·HCl
  • Molecular Weight : 225.16 g/mol
  • CAS Number : 1004282-85-2
  • Structure : The compound features a difluoroethylamine structure with a trifluoromethyl-substituted phenyl ring, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound acts as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Studies indicate that it enhances receptor activity, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Antitumor Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in the table below:

Cell LineIC₅₀ (µM)Reference CompoundNotes
HCT-151.61DoxorubicinSignificant cytotoxicity observed .
Jurkat1.98DoxorubicinComparable efficacy against reference drug .
MCF-7<0.12TamoxifenHigher activity than standard treatments .

Case Studies

  • Neuroprotective Effects : In a study involving animal models, the administration of this compound showed significant neuroprotective effects against excitotoxicity induced by glutamate. This suggests potential applications in neurodegenerative diseases .
  • Cytotoxicity in Cancer Models : A series of experiments demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines, outperforming established chemotherapeutics in some cases. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride?

  • Methodology : A multi-step synthesis is typically employed:

Friedel-Crafts alkylation : React 4-(trifluoromethyl)benzene with chloroethylamine derivatives to introduce the ethanamine backbone.

Fluorination : Use diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to substitute hydroxyl or carbonyl groups with fluorine atoms at the 2-position .

Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .

  • Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

TechniqueParametersPurpose
1H/19F NMR DMSO-d6 or CDCl3Confirm fluorine substitution and aromatic proton environments .
HPLC C18 column, 0.1% TFA in water/acetonitrileAssess purity (>95% by area normalization).
Mass Spectrometry ESI+ modeVerify molecular ion ([M+H]+ ≈ 278.1) and isotopic pattern .
  • Additional tests : Karl Fischer titration for water content; XRPD for crystalline form identification.

Q. What safety protocols are critical when handling this compound?

  • Hazards : Potential irritant (skin/eyes) due to hydrochloride salt and fluorine content. Hygroscopic nature requires anhydrous handling .
  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • Storage : In airtight containers under nitrogen, at 2–8°C. Avoid exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated ethanamine derivatives?

  • Approach :

Replicate studies : Use standardized assays (e.g., receptor binding assays with HEK-293 cells) to verify activity.

Control variables : Assess solvent effects (DMSO vs. saline), purity of batches, and stereochemical integrity (if chiral centers exist) .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across structural analogs .

  • Case study : Discrepancies in serotonin receptor binding data may arise from fluorination position impacting electron-withdrawing effects .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methods :

  • pH adjustment : Maintain pH 3–4 (HCl buffer) to prevent free base precipitation.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for reconstitution .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

  • Workflow :

Generate 3D structure : Use PubChem or Gaussian-based optimization (B3LYP/6-31G* level) .

Molecular dynamics (MD) simulations : Simulate binding to targets (e.g., GPCRs) using AMBER or GROMACS.

SAR analysis : Compare with analogs (e.g., 2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride ) to identify critical substituents.

  • Outcome : Predict logP, polar surface area, and binding energy to prioritize in vitro testing .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Issues : Racemization during fluorination or salt formation steps.
  • Solutions :

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselective amine formation .
  • Crystallization-induced diastereomer resolution : Employ chiral counterions (e.g., L-tartaric acid) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Validation steps :

Reproduce experiments : Test solubility in DMSO, PBS, and ethanol using nephelometry.

Analyze crystal structure : XRPD to identify polymorphic forms affecting solubility .

Thermodynamic modeling : Use Hansen solubility parameters to predict miscibility gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.